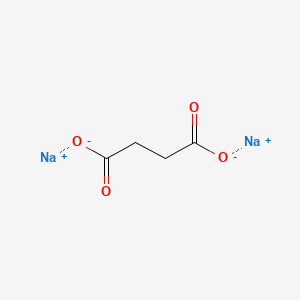

Disodium succinate

描述

琥珀酸钠是琥珀酸的钠盐,琥珀酸是一种二羧酸。它是一种白色、无味、结晶状固体,易溶于水。琥珀酸钠因其多功能的性质和功能而被广泛应用于各个领域。

准备方法

合成路线和反应条件: 琥珀酸钠可以通过用氢氧化钠中和琥珀酸来合成。 反应通常在水溶液中进行,然后将产物在 120°C 下干燥并粉碎 .

工业生产方法: 琥珀酸钠的工业生产通常涉及发酵过程。 例如,葡萄糖可以用作发酵罐中的碳源,其中特定菌株的细菌通过厌氧发酵将其转化为琥珀酸钠 .

反应类型:

氧化: 琥珀酸钠可以被氧化形成各种氧化产物。

酯化: 它可以与醇反应形成酯。

脱水: 琥珀酸钠可以脱水形成环状酸酐,如琥珀酸酐。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

酯化: 通常使用醇和酸催化剂。

脱水: 脱水反应通常需要热量和酸催化剂。

缩合: 通常使用氨基化合物和热量。

主要形成的产物:

氧化: 各种氧化产物。

酯化: 琥珀酸的酯。

脱水: 琥珀酸酐。

缩合: 酰胺和肽。

科学研究应用

Pharmaceutical Applications

Disodium succinate is utilized in the pharmaceutical industry primarily as a stabilizer and excipient. Its role in enhancing drug solubility and stability is critical in formulations.

Case Study: Toxicological Assessments

A significant study conducted on this compound hexahydrate revealed its safety profile through various toxicity tests. In a combined repeated dose toxicity study with reproductive/developmental toxicity screening, rats were administered this compound at different dosages. The findings indicated that the no-observed-adverse-effect level (NOAEL) was established at 100 mg/kg body weight/day for males and 300 mg/kg for females, suggesting a favorable safety margin for pharmaceutical use .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound in treating mitochondrial dysfunctions associated with traumatic brain injury (TBI).

Case Study: Metabolic Performance Enhancement

In a study involving patients with TBI, this compound was administered via cerebral microdialysis. The results demonstrated that it improved mitochondrial function and enhanced the tricarboxylic acid (TCA) cycle activity, leading to better energy metabolism in brain cells. This suggests potential therapeutic applications for neurodegenerative diseases such as Parkinson's and dementia .

Food Industry Applications

This compound serves as a flavor enhancer in various food products. Its ability to synergize with other flavoring agents makes it a valuable additive in enhancing taste profiles.

Data Table: Flavor Enhancement Efficiency

| Product Type | Flavor Enhancer Used | Efficiency Compared to Monosodium Glutamate |

|---|---|---|

| Meat Products | This compound | 2x freshness at lower concentrations |

| Aquatic Products | This compound | Similar enhancement |

| Sauces | This compound | Reduced MSG usage |

The application of this compound has been shown to significantly reduce the amount of monosodium glutamate needed while achieving similar or improved flavor profiles .

Environmental Applications

This compound is also being explored for its role in bioremediation processes.

Case Study: Biodegradation of Hydrocarbons

A study involving a bacterial consortium demonstrated that this compound could enhance the degradation of diesel hydrocarbons in contaminated soils. The presence of this compound facilitated microbial activity, leading to over 95% degradation efficiency within 30 days . This highlights its potential use in environmental cleanup strategies.

Industrial Production

The production of this compound from biomass sources is gaining traction due to its economic viability and reduced environmental impact.

Case Study: Biotechnological Production

Research indicates that strains of bacteria such as Actinobacillus succinogenes can efficiently convert biomass sugars into this compound, yielding high quantities suitable for industrial applications. This method not only reduces reliance on fossil fuels but also promotes sustainable practices within the chemical industry .

作用机制

琥珀酸钠是克雷布斯循环或柠檬酸循环的重要组成部分,在生成富马酸和 FADH2 中充当电子给体。 它促进离子跨细胞膜的转运,影响细胞代谢和能量产生 .

类似化合物:

琥珀酸: 琥珀酸钠的母体化合物,用于类似的应用,但具有不同的溶解度和反应性。

琥珀酸二钠: 琥珀酸的另一种盐形式,具有类似的性质和用途.

独特性: 琥珀酸钠因其在水中的高溶解度及其作为细胞代谢中的关键中间体而具有独特性。它能够同时充当能量来源和缓冲液,使其在各种科学和工业应用中具有高度的通用性。

相似化合物的比较

Succinic Acid: The parent compound of sodium succinate, used in similar applications but with different solubility and reactivity properties.

Disodium Succinate: Another salt form of succinic acid with similar properties and uses.

Uniqueness: Sodium succinate is unique due to its high solubility in water and its role as a key intermediate in cellular metabolism. Its ability to act as both an energy source and a buffer makes it highly versatile in various scientific and industrial applications.

生物活性

Disodium succinate, the disodium salt of succinic acid, is a compound with significant biological activity that has garnered attention in various fields, including biochemistry, pharmacology, and nutrition. This article explores its biological roles, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a dicarboxylic acid that plays a crucial role in cellular metabolism as an intermediate in the tricarboxylic acid (TCA) cycle. It is involved in energy production and serves as a signaling molecule in various biological processes.

- Energy Metabolism : this compound contributes to ATP production through its role in the TCA cycle. It is oxidized to fumarate by succinate dehydrogenase (SDH), facilitating electron transport and ATP synthesis via oxidative phosphorylation .

- Modulation of Immune Response : Recent studies have highlighted the role of succinate in modulating immune cell functions, particularly under hypoxic conditions. It stabilizes hypoxia-inducible factor 1-alpha (HIF-1α) and activates dendritic cells through G protein-coupled receptor 91 (GPR91), influencing inflammation and tumor responses .

- Neuroprotective Effects : Research indicates that this compound can enhance mitochondrial function and improve brain energy metabolism. In traumatic brain injury (TBI) models, it has been shown to increase TCA cycle activity and improve the redox state of NADH/NAD+, suggesting potential applications in neuroprotection .

1. Clinical Applications in Traumatic Brain Injury

A study by Jalloh et al. demonstrated that administering this compound via cerebral microdialysis improved metabolic performance in TBI patients. The administration resulted in a decrease in the lactate-to-pyruvate (L/P) ratio, indicating enhanced mitochondrial function under stress conditions .

2. Effects on Gut Health

This compound has been studied for its potential benefits on gut health. It appears to reduce inflammation and improve gut microbiota composition, which may enhance overall digestive health and immune function .

3. Flavor Enhancement in Food Products

In food science, this compound is utilized as a flavor enhancer and emulsifier. Its application has been shown to improve the stability and flavor profile of processed meats and salad dressings, demonstrating its versatility beyond therapeutic uses .

Toxicological Profile

This compound has undergone toxicity studies to assess its safety for consumption. A notable study indicated that while high doses could lead to adverse effects on kidney function, lower doses were well-tolerated without significant side effects . The No Observed Adverse Effect Level (NOAEL) was established at 100 mg/kg body weight/day for male rats, indicating a safety margin for human consumption at typical dietary levels.

| Study Type | Dosage | Observations |

|---|---|---|

| 13-week oral toxicity study | >2.5% | Suppression of body weight gain |

| Combined repeated dose toxicity study | 100-1000 mg/kg bw/day | Increased blood urea nitrogen levels at higher doses |

| Algal growth inhibition test | >998 mg/L | No significant toxicity observed |

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the purity and structural integrity of disodium succinate in synthetic or extracted samples?

- Methodological Answer : Use a combination of titration (e.g., acid-base titration for carboxylate quantification) and spectroscopic techniques. For purity, perform high-performance liquid chromatography (HPLC) with a UV-Vis detector, referencing the ≥98% assay threshold . Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate stretches (~1600 cm⁻¹) and nuclear magnetic resonance (¹H/¹³C NMR) to resolve the succinate backbone . Cross-validate with the InChIKey

ZDQYSKICYIVCPN-UHFFFAOYSA-Lfrom standardized databases .

Q. How can researchers design stability studies to assess this compound under varying pH and temperature conditions?

- Methodological Answer : Apply the PICOT framework:

- P opulation: this compound solutions (e.g., 0.1–1.0 M).

- I ntervention: Expose to pH 2–12 and temperatures 4–60°C.

- C omparison: Stability metrics (e.g., degradation rate, precipitate formation) vs. control (room temperature, pH 7).

- O utcome: Quantify stability via UV absorbance at 210 nm (carboxylate group monitoring).

- T ime: Monitor over 0–48 hours .

Q. What are the best practices for synthesizing this compound with high yield and minimal byproducts?

- Methodological Answer : Optimize neutralization of succinic acid with sodium hydroxide (molar ratio 1:2). Use a stepwise pH adjustment (monitored via pH meter) to avoid overshooting, which can produce monosodium succinate impurities. Recrystallize the product from ethanol-water mixtures to enhance purity (>95% yield) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Conduct a meta-analysis of existing literature (e.g., CRC Handbook, NIST Chemistry WebBook ) and validate via controlled experiments. Use a gravimetric approach: dissolve known masses in solvents (water, ethanol, DMSO) at 25°C, filter undissolved residue, and dry to constant weight. Statistically compare results using ANOVA to identify outliers and systemic errors .

Q. What mechanistic insights can be gained from studying this compound’s interaction with proteins or enzymes in biochemical systems?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and stoichiometry. Pair with molecular docking simulations to identify binding sites on target proteins (e.g., succinate dehydrogenase). Validate using circular dichroism (CD) to detect conformational changes in proteins upon interaction .

Q. How does this compound influence microbial growth kinetics in fermentation media, and how can this be modeled quantitatively?

- Methodological Answer : Perform batch fermentations with varying this compound concentrations (0–50 mM). Monitor optical density (OD600) and substrate depletion via HPLC. Fit data to the Monod equation:

where = growth rate, = half-saturation constant. Compare and values to assess metabolic efficiency .

Q. Data Presentation and Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀/LC₅₀ values. Apply the Hill equation for sigmoidal curves:

Validate with bootstrap resampling to estimate confidence intervals. Report p-values for goodness-of-fit tests (e.g., Chi-square) .

Q. How can researchers integrate this compound’s physicochemical data (e.g., solubility, pKa) into predictive models for drug formulation?

- Methodological Answer : Use tools like COSMOtherm or ACD/Labs to predict solubility parameters and ionization states. Input experimental pKa values (≈4.2 and 5.6 for succinic acid) and Hansen solubility parameters (δD, δP, δH) to simulate compatibility with excipients .

Q. Tables for Key Data

属性

IUPAC Name |

disodium;butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQYSKICYIVCPN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059741 | |

| Record name | Disodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Reference #1] | |

| Record name | Sodium succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

150-90-3 | |

| Record name | Butanedioic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。